molecular formula C10H22N2S B14655283 N-Methyl-N'-octylthiourea CAS No. 51793-62-5

N-Methyl-N'-octylthiourea

Cat. No.: B14655283
CAS No.: 51793-62-5
M. Wt: 202.36 g/mol
InChI Key: OIIFYBCNDAMJFE-UHFFFAOYSA-N
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Description

N-Methyl-N’-octylthiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N’-octylthiourea can be synthesized through the reaction of octylamine with methyl isothiocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:

C8H17NH2+CH3NCSC8H17NHC(S)NHCH3\text{C}_8\text{H}_{17}\text{NH}_2 + \text{CH}_3\text{NCS} \rightarrow \text{C}_8\text{H}_{17}\text{NHC(S)NHCH}_3 C8​H17​NH2​+CH3​NCS→C8​H17​NHC(S)NHCH3​

Industrial Production Methods

In an industrial setting, the production of N-Methyl-N’-octylthiourea may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-octylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-Methyl-N’-octylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N’-octylthiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. In enzyme inhibition, it may interact with the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methylthiourea: Similar structure but with a shorter alkyl chain.

    N-Octylthiourea: Lacks the methyl group on the nitrogen atom.

    N,N’-Dimethylthiourea: Contains two methyl groups instead of one octyl group.

Uniqueness

N-Methyl-N’-octylthiourea is unique due to its specific combination of a long alkyl chain and a methyl group, which imparts distinct chemical and physical properties. This combination can enhance its solubility in organic solvents and its ability to interact with biological targets.

Properties

CAS No.

51793-62-5

Molecular Formula

C10H22N2S

Molecular Weight

202.36 g/mol

IUPAC Name

1-methyl-3-octylthiourea

InChI

InChI=1S/C10H22N2S/c1-3-4-5-6-7-8-9-12-10(13)11-2/h3-9H2,1-2H3,(H2,11,12,13)

InChI Key

OIIFYBCNDAMJFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=S)NC

Origin of Product

United States

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